1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gap-134, also known as ZP 1609 or Danegaptide, is a potent and selective gap junction modifier. It is a dipeptide analog of the antiarrhythmic hexapeptide, Rotigaptide. Gap-134 has shown significant potential in preventing age-related ventricular fibrosis and improving cardiac conduction .
Preparation Methods
Gap-134, chemically known as (2S,4R)-1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid, can be synthesized through a series of chemical reactionsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
Gap-134 undergoes various chemical reactions, including:
Oxidation: Gap-134 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: Gap-134 can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents.
Scientific Research Applications
Gap-134 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study gap junction modulation and its effects on cellular communication.
Biology: Gap-134 is used to investigate the role of gap junctions in various biological processes, including cell signaling and tissue homeostasis.
Medicine: The compound has shown promise in preventing ventricular fibrosis and improving cardiac conduction, making it a potential therapeutic agent for cardiac diseases.
Industry: Gap-134 is used in the development of new pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
Gap-134 exerts its effects by modulating gap junctions, specifically targeting Connexin43. It increases the expression and phosphorylation of Connexin43, which enhances gap junction communication and prevents the down-regulation of Connexin43 associated with age-related ventricular fibrosis. The molecular pathways involved include the activation of signaling pathways that regulate Connexin43 expression and localization .
Comparison with Similar Compounds
Gap-134 is unique in its selective and potent modulation of gap junctions. Similar compounds include:
Rotigaptide: An antiarrhythmic hexapeptide with similar gap junction-modulating properties.
GW788388: Another gap junction modulator with different chemical properties and applications. Gap-134 stands out due to its oral bioavailability and effectiveness in preventing ventricular fibrosis
Biological Activity
1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid, also known as GAP-134, has garnered significant attention in the realm of cardiovascular research due to its potential biological activities, particularly in the context of cardiac function and arrhythmias. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a pyrrolidine ring, an amide bond, and a carboxylic acid functional group. This configuration is crucial for its biological activity, particularly its interaction with gap junctions in cardiac tissues.
GAP-134 primarily functions as a gap junction modifier , enhancing intercellular communication between cardiomyocytes. This is particularly important in maintaining synchronized heart contractions and preventing arrhythmias. The compound has been shown to improve conduction properties in atrial tissues by modulating the behavior of connexin proteins, which form gap junctions.
Enzyme Inhibition and Receptor Binding
Research indicates that GAP-134 exhibits enzyme inhibitory properties, which may contribute to its pharmacological effects. It interacts with various receptors involved in cardiac signaling pathways, potentially influencing ion channel activity and cellular excitability.
Case Studies and Research Findings
- Cardiac Function Improvement : A study demonstrated that GAP-134 effectively prevents acidification-induced uncoupling of cardiac gap junctions in neonatal rat ventricular myocytes. The compound was shown to maintain higher gap junction conductance compared to controls under acidic conditions, suggesting its protective role in maintaining cardiac function during metabolic stress .
- Atrial Fibrillation Research : In a clinical context, GAP-134 has been investigated for its potential to treat atrial fibrillation (AF). A review highlighted its ability to modulate atrial electrophysiology without significantly affecting ventricular refractoriness, indicating a favorable safety profile for patients with AF .
- Stroke Models : In rodent stroke models, GAP-134 was administered post-stroke and demonstrated neuroprotective effects by enhancing gap junctional communication among astrocytes, which is critical for maintaining neuronal health during ischemic events .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c15-7-12(18)17-8-10(6-11(17)14(20)21)16-13(19)9-4-2-1-3-5-9/h1-5,10-11H,6-8,15H2,(H,16,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZKIHUJGMSVFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)CN)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.